Fmoc-Dap-OH
Overview
Description
Fmoc-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-Diaminopropionic Acid (Fmoc-Dap-OH) is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide chain. These amine groups play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins.
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. Specifically, the use of this compound allows for the selective formation of peptide bonds without interference from other reactive groups present in the peptide chain . This selective reactivity is crucial for the synthesis of complex peptides and proteins.
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting amine groups during synthesis, this compound allows for the selective formation of peptide bonds, enabling the creation of complex peptides and proteins .
Action Environment
The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at temperatures between 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Dap-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in this compound is highly fluorescent, which is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that this compound discourages cell adhesion and slows down cell growth of 3T3-L1 cells . This cell growth impairment does not depend on the toxicity of the hydrogels themselves .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that this compound has high thermal stability, even at low minimum hydrogelation concentration .
Metabolic Pathways
It is known that this compound is an effective amine oxidase inhibitor , suggesting that it may interact with enzymes involved in amine oxidation.
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-Dap-OH, and why is it used in peptide synthesis?
A1: this compound stands for N-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid. It is a protected form of the amino acid 2,3-diaminopropionic acid (Dap).
Q2: The research paper mentions the synthesis of "Fmoc-Dap(Ivdde)-OH". What does this signify and how does it relate to this compound?
A2: The paper describes the synthesis of Fmoc-Dap(Ivdde)-OH, which is a derivative of this compound. In this derivative, the side chain amino group of Dap is further protected with the Ivdde group (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl). This additional protection is strategically employed to enable selective reactions at other sites of the molecule during peptide synthesis [].
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